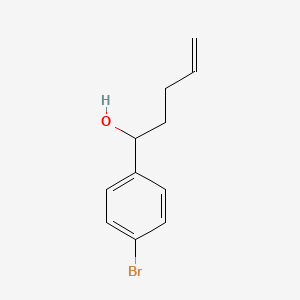

1-(4-Bromophenyl)pent-4-en-1-ol

描述

Contextualization of 1-(4-Bromophenyl)pent-4-en-1-ol within Contemporary Synthetic Chemistry

This compound is a bifunctional organic molecule that holds a strategic position in modern synthetic chemistry. Its structure incorporates two highly valuable functional groups: a brominated aromatic ring and a homoallylic alcohol moiety. This unique combination makes it a versatile building block, capable of participating in a diverse array of chemical transformations. The aryl bromide component serves as a classical precursor for metal-catalyzed cross-coupling reactions, while the unsaturated alcohol part offers a platform for oxidation, reduction, cyclization, and rearrangement reactions.

The compound is classified as an aryl-substituted unsaturated alcohol, a class of molecules that are pivotal as advanced intermediates. sioc-journal.cnresearchgate.net The spatial and electronic relationship between the hydroxyl group, the alkene, and the bromophenyl ring allows for intricate synthetic planning, enabling the construction of complex molecular architectures. Researchers can selectively functionalize one part of the molecule while preserving the other for subsequent transformations, or devise cascade reactions that engage both functionalities concurrently. This dual reactivity places this compound at the intersection of several key areas of organic synthesis, including catalysis, natural product synthesis, and medicinal chemistry.

Significance of Multifunctionalized Aryl Halides and Unsaturated Alcohols as Advanced Intermediates

Multifunctionalized intermediates are the cornerstone of efficient and convergent synthetic strategies. Aryl halides and unsaturated alcohols are two of the most important classes of such intermediates.

Aryl Halides: Aryl halides, particularly bromides and iodides, are indispensable in modern organic synthesis due to their role in transition-metal-catalyzed cross-coupling reactions. researchgate.netacs.org These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, as well as the Buchwald-Hartwig amination, allow for the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound acts as a "synthetic handle," enabling the introduction of a wide variety of substituents (alkyl, aryl, vinyl, alkynyl, amine, ether groups, etc.) onto the phenyl ring. This versatility is crucial for creating libraries of compounds for drug discovery and for the synthesis of functional materials. nih.gov

Unsaturated Alcohols: Unsaturated alcohols are highly prized for their rich and varied reactivity. google.com The double bond can undergo addition reactions, olefin metathesis, and ozonolysis, while the alcohol group can be oxidized to aldehydes or ketones, esterified, or serve as a directing group for stereoselective reactions on the adjacent alkene. nih.gov Allylic and homoallylic alcohols, like the one present in this compound, are particularly important. They are precursors to α,β-unsaturated aldehydes, which are valuable in the fragrance and pharmaceutical industries, and can participate in stereospecific ring-opening or cyclization reactions. nih.govacs.orgdoubtnut.com The kinetic resolution of such racemic alcohols via methods like transfer hydrogenation is a significant area of research, providing access to enantioenriched chiral building blocks. mdpi.com

The combination of these two functionalities in a single molecule like this compound provides a powerful tool for synthetic chemists, allowing for rapid increases in molecular complexity from a single, stable intermediate. clearsynth.com

Historical Development and Current Paradigms in the Study of Related Brominated Organic Scaffolds

The study of brominated organic compounds dates back to the 19th century, shortly after the discovery of elemental bromine in 1825 and 1826. wikipedia.org Initially, their chemistry was dominated by electrophilic addition to alkenes and substitution reactions. For decades, bromo-organic compounds were used in applications ranging from dyes and fire retardants to pesticides and pharmaceuticals. wikipedia.orgsci-hub.se

A paradigm shift occurred in the latter half of the 20th century with the advent of transition-metal catalysis. The discovery that aryl bromides could readily participate in oxidative addition to low-valent metal centers (like palladium and nickel) unlocked their potential as versatile coupling partners. kyoto-u.ac.jp This revolutionized synthetic chemistry, moving aryl bromides from being simple functionalized aromatics to being key strategic components for the construction of complex molecular frameworks.

In the current paradigm, brominated scaffolds are central to medicinal chemistry and drug discovery. The bromine atom can act as a bioisostere for other groups, influence the conformation of a molecule, and increase its lipophilicity, which can enhance membrane permeability. Furthermore, many approved drugs contain sulfur-based scaffolds, such as sulfonamides, which can be synthesized from precursors derived from aryl halides. nih.gov Brominated heterocycles, like 3-phenylcoumarins and chalcones, are another privileged scaffold class under intense investigation for various therapeutic applications. nih.govmdpi.com Contemporary research focuses on developing more sustainable and efficient methods for utilizing bromo-organic compounds, including photoredox catalysis and mechanochemical activation, to minimize waste and expand their synthetic utility. acs.orgucl.ac.uk

Overview of Research Trajectories and Underexplored Facets in the Chemistry of this compound

The research trajectories for a molecule like this compound are dictated by its dual functionality. Current research on similar structures suggests several potential pathways:

Sequential Cross-Coupling and Cyclization: A common strategy involves first using the aryl bromide for a cross-coupling reaction to install a desired substituent, followed by a reaction at the unsaturated alcohol moiety. For example, an intramolecular Heck reaction could be envisioned after an initial coupling, leading to complex polycyclic structures.

Stereoselective Transformations: The development of methods for the enantioselective synthesis of this compound or its kinetic resolution would be a significant research direction. mdpi.com The resulting chiral alcohol would be a valuable building block for asymmetric synthesis, with the stereocenter potentially directing subsequent reactions. acs.org

Cascade Reactions: A more advanced trajectory involves designing cascade or domino reactions where both functional groups react in a single pot. For instance, a palladium-catalyzed process could initiate on the aryl bromide and terminate via a cyclization involving the alkene or alcohol, a strategy used to prepare complex molecules like benzo[a]fluorenes from related enyne substrates. acs.org

Radical Chemistry: The involvement of the alkene in radical-mediated additions or the aryl bromide in single-electron transfer (SET) processes represents another modern research avenue. sioc-journal.cn

Despite these potential applications, several facets of the chemistry of this compound remain underexplored. There is a lack of detailed studies on the substrate's performance in many modern catalytic systems. For example, its use in dual-catalysis, where two distinct catalytic cycles operate simultaneously to activate both the aryl bromide and the alcohol/alkene, is not well-documented. Furthermore, the systematic exploration of its cyclization tendencies under various electrophilic conditions (e.g., bromoetherification) could yield interesting heterocyclic scaffolds. doubtnut.com The precise influence of the 4-bromophenyl group on the reactivity and stereoselectivity of reactions at the homoallylic alcohol center, compared to other aryl substituents, warrants a more thorough investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 346446-95-5 | clearsynth.com |

| Molecular Formula | C₁₁H₁₃BrO | nih.gov |

| Molecular Weight | 241.12 g/mol | bldpharm.com |

| Physical State | Colorless Oil | rsc.org |

| SMILES | C=CCCC(C1=CC=C(Br)C=C1)O | bldpharm.com |

| InChI | InChI=1S/C11H13BrO/c1-2-3-7-11(13)9-4-5-10(12)6-8-9/h2,4-6,8,11,13H,1,3,7H2 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(2-Bromophenyl)pent-3-en-1-yne |

| Chalcones |

| Pent-4-en-1-ol |

| 3-Phenylcoumarins |

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)pent-4-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEKBWCBWPNKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformation Pathways of 1 4 Bromophenyl Pent 4 En 1 Ol

Reactivity at the Alcohol Functionality of 1-(4-Bromophenyl)pent-4-en-1-ol

The secondary alcohol group in this compound is a prime site for transformations, primarily through oxidation to a ketone or conversion into ether and ester derivatives. These reactions are fundamental for functional group interconversions in multi-step syntheses.

Selective Oxidation Reactions to Carbonyl Derivatives

The selective oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-(4-bromophenyl)pent-4-en-1-one, is a common and crucial transformation. This can be achieved using a variety of modern oxidizing agents that are mild enough to avoid reacting with the terminal alkene.

Research into the oxidation of secondary alcohols has identified several reliable methods. Reagents such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are effective for this conversion. These methods are known for their high yields and chemoselectivity, ensuring the terminal double bond remains intact during the reaction.

Another potential pathway is the Wacker-Tsuji oxidation, a palladium-catalyzed process that typically oxidizes terminal olefins to methyl ketones. rug.nl However, in the case of homoallylic alcohols like this compound, the reaction can proceed with anti-Markovnikov selectivity, potentially leading to the formation of an aldehyde after oxidation of the terminal alkene, or intramolecular cyclization to form γ-butyrolactols. rug.nl The selectivity often depends on steric factors and the specific reaction conditions employed. rug.nl For instance, the oxidation of similar 1-alkene-4-ols using a PdCl2 catalyst and p-benzoquinone as the oxidant in a DMF/water mixture has been shown to yield γ-butyrolactols. rug.nl

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | PCC, PDC, or Dess-Martin Periodinane | 1-(4-Bromophenyl)pent-4-en-1-one | Selective Alcohol Oxidation |

| This compound | Pd(OAc)₂, Benzoquinone, H₂O/DMF | Substituted γ-Butyrolactone derivative | Wacker-type Oxidation/Cyclization |

Etherification and Esterification Studies for Functional Group Interconversions

The hydroxyl group of this compound can be readily converted into ethers and esters, which serve as important protecting groups or can introduce new functionalities into the molecule.

Etherification: The formation of ethers from alcohols can be accomplished under various conditions. A notable method is the transition-metal-free arylation of alcohols with aryl bromides using a strong base like sodium tert-butoxide in DMSO. thieme-connect.com This allows for the coupling of another aryl group to the oxygen atom of the alcohol. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is another classic and effective method for forming simple alkyl ethers.

Esterification: Esterification is a fundamental reaction for the alcohol group. This can be achieved through the classic Fischer esterification with a carboxylic acid under acidic catalysis. Alternatively, more modern and milder methods utilize acylating reagents. For example, carbonylazole derivatives, such as imidazole (B134444) carbamates, have been shown to be chemoselective esterification reagents. escholarship.org This process often involves the reaction of the alcohol with a pre-formed acyl imidazole, leading to the desired ester with high efficiency. escholarship.org These methods are particularly useful when other sensitive functional groups, like the terminal alkene in this substrate, are present.

| Reaction Type | Reagent(s) | Functional Group Formed | Potential Product Class |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | -O-Alkyl | Alkyl ether |

| Etherification (Arylation) | Aryl Bromide, NaOtBu, DMSO | -O-Aryl | Aryl ether |

| Esterification (Fischer) | Carboxylic Acid (e.g., Acetic Acid), H⁺ catalyst | -O-C(=O)R | Ester |

| Esterification (Acylazole) | Carboxylic Acid, Carbonylazole reagent | -O-C(=O)R | Ester |

Reactivity at the Terminal Alkene Moiety of this compound

The terminal alkene provides a second site for a wide array of chemical transformations, including additions and cycloadditions, which are pivotal for constructing more complex carbon skeletons and heterocyclic systems.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The terminal double bond of this compound is susceptible to electrophilic attack. A classic example is the addition of halogens, such as bromine (Br₂). In the case of pent-4-en-1-ol, treatment with aqueous bromine in the presence of a base does not yield the expected bromohydrin but instead forms a cyclic bromo ether. youtube.comdoubtnut.com This occurs via an intramolecular reaction where the hydroxyl group acts as an internal nucleophile. doubtnut.com The reaction proceeds through the formation of a cyclic bromonium ion intermediate from the alkene, which is then attacked by the nearby alcohol oxygen to form a stable five- or six-membered ring. This intramolecular pathway is kinetically favored over the attack by an external nucleophile like water. youtube.com

| Reactant | Reagent(s) | Key Intermediate | Product | Reaction Type |

|---|---|---|---|---|

| This compound | aq. Br₂, OH⁻ | Cyclic Bromonium Ion | 2-(Bromomethyl)-5-(4-bromophenyl)tetrahydrofuran | Intramolecular Electrophilic Cyclization |

Hydroboration-Oxidation and Stereoselective Functionalizations

Hydroboration-oxidation is a powerful two-step method for the anti-Markovnikov hydration of alkenes, producing an alcohol on the less substituted carbon. libretexts.orgmasterorganicchemistry.com When applied to this compound, this reaction would convert the terminal alkene into a primary alcohol, resulting in a diol.

The reaction is initiated by the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. This step is both regioselective, with the boron atom adding to the terminal carbon due to steric and electronic effects, and stereoselective, occurring via a syn-addition where the boron and hydrogen add to the same face of the double bond. masterorganicchemistry.comredalyc.org The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com This method provides a reliable way to synthesize 1-(4-bromophenyl)pentane-1,5-diol. libretexts.org

| Reactant | Reagent(s) | Regioselectivity | Stereoselectivity | Product |

|---|---|---|---|---|

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov (OH on terminal carbon) | Syn-addition | 1-(4-Bromophenyl)pentane-1,5-diol |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The terminal alkene can participate as a 2π-electron component in various cycloaddition reactions, which are highly valuable for the construction of cyclic and heterocyclic systems.

Diels-Alder Reaction: In the Diels-Alder reaction, the alkene functions as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org This [4+2] cycloaddition is a concerted, pericyclic reaction. pressbooks.pub For this compound to act as an effective dienophile, the reaction typically benefits from the presence of an electron-withdrawing group on the alkene, although reactions with simple alkenes can proceed, sometimes requiring heat. sciepub.com Reacting it with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct.

1,3-Dipolar Cycloaddition: This reaction involves the combination of the alkene (as the dipolarophile) with a 1,3-dipole to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org This class of reactions, also known as Huisgen cycloadditions, is a powerful tool in synthetic chemistry. organic-chemistry.org For example, reacting this compound with a nitrile oxide (generated in situ) would lead to the formation of an isoxazoline (B3343090) derivative, while reaction with an azide (B81097) would yield a triazoline. These reactions are often highly regioselective and provide direct access to complex heterocyclic structures. researchgate.netbeilstein-journals.org

| Reaction Type | Alkene Role | Reaction Partner | Product Class |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Dienophile | Conjugated Diene (e.g., Butadiene, Cyclopentadiene) | Cyclohexene derivative / Bicyclic adduct |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Nitrile Oxide, Azide, Nitrone) | Five-membered heterocycle (e.g., Isoxazoline, Triazoline) |

Cross-Coupling Reactions at the Aryl Bromide Position.

The aryl bromide moiety of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core of the molecule. The reactivity of the C(sp²)-Br bond enables access to a diverse range of biaryl compounds, conjugated enynes, and other complex architectures.

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The aryl bromide of this compound is a suitable electrophile for this reaction, enabling its coupling with various aryl or vinyl boronic acids or their esters. This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound itself are not prevalent in the searched literature, the reactivity of similar bromoaryl compounds is well-documented. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com The reaction conditions were optimized by screening different bases and solvents, with K₃PO₄ in 1,4-dioxane (B91453) providing good yields. mdpi.com This highlights the feasibility of coupling the (4-bromophenyl) group even when other reactive sites are present. The general applicability of this reaction suggests that this compound would readily participate in similar transformations to yield 4-aryl-substituted pent-4-en-1-ol derivatives. The reaction generally proceeds with high yields and is compatible with a wide range of functional groups on the boronic acid partner. researchgate.net Iron-catalyzed Suzuki-Miyaura couplings have also been developed as a more sustainable alternative. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good | mdpi.com |

| PdCl₂(dppf) | KOAc | 1,4-Dioxane | 80 °C | High | researchgate.net |

Heck and Sonogashira Coupling for C(sp²)-C(sp)/C(sp²)-C(sp²) Bond Formation.

The Heck reaction and the Sonogashira coupling are cornerstone palladium-catalyzed reactions for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively. wikipedia.orgwikipedia.org The aryl bromide in this compound makes it an excellent substrate for these transformations.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction would allow for the introduction of a variety of vinyl groups at the 4-position of the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand. organic-chemistry.org The Heck reaction is known for its tolerance of a wide array of functional groups, which would be advantageous for a molecule like this compound containing both a hydroxyl group and a terminal alkene. mdpi.com Studies on the oxyarylation of homoallylic alcohols demonstrate that the Heck intermediate can be trapped intramolecularly, suggesting that careful condition selection is necessary to favor the desired intermolecular coupling. nih.gov

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes by coupling an aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org Coupling this compound with various terminal alkynes via the Sonogashira reaction would lead to the formation of 1-(4-(alkynyl)phenyl)pent-4-en-1-ols. These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.org The reaction is known for its mild conditions and high yields. wikipedia.org

Table 2: Overview of Heck and Sonogashira Couplings with Aryl Bromides

| Reaction | Coupling Partner | Bond Formed | Key Reagents | Reference |

|---|---|---|---|---|

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base | wikipedia.orgorganic-chemistry.org |

Negishi and Stille Coupling Applications in Complex Molecule Synthesis.

The Negishi and Stille couplings are highly versatile palladium-catalyzed cross-coupling reactions that offer distinct advantages in the synthesis of complex molecules, particularly those with multiple functional groups.

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes (used in Suzuki coupling) and organostannanes (used in Stille coupling). wikipedia.orgorganic-chemistry.org This heightened reactivity allows for the coupling of a broader range of substrates, including those that are less reactive, and often proceeds under very mild conditions. researchgate.net The reaction of this compound with an organozinc reagent (e.g., arylzinc, vinylzinc, or alkylzinc) in the presence of a palladium or nickel catalyst would provide a direct route to the corresponding coupled products. wikipedia.org The functional group tolerance of the Negishi coupling is a significant advantage, making it suitable for late-stage functionalization in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgresearchgate.net

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide. fiveable.mewikipedia.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture, and their compatibility with a vast array of functional groups. wikipedia.orguwindsor.ca This makes the Stille reaction exceptionally useful for the synthesis of complex molecules where other coupling methods might fail due to sensitive functionalities. uwindsor.canumberanalytics.com The aryl bromide of this compound would readily undergo Stille coupling with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to form new C-C bonds. wikipedia.org The main drawback of this method is the toxicity of the tin reagents and byproducts. numberanalytics.comnumberanalytics.com

Table 3: Comparison of Negishi and Stille Couplings

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Negishi | Organozinc | High reactivity, Broad scope, High functional group tolerance | Sensitivity of organozinc reagents to air and moisture | wikipedia.orgorganic-chemistry.orgresearchgate.net |

Intramolecular Cyclization and Rearrangement Processes Involving Multiple Functional Groups.

The bifunctional nature of this compound, possessing both a hydroxyl group and a terminal alkene, makes it a prime candidate for a variety of intramolecular cyclization and rearrangement reactions. These processes can lead to the formation of complex cyclic and polycyclic structures from a relatively simple linear precursor.

One potential pathway is an intramolecular cyclization . For instance, under superacidic conditions (e.g., triflic acid), protonation of the carbonyl oxygen in related 1-aryl-4,4,4-trichlorobut-2-en-1-ones has been shown to trigger an intramolecular electrophilic attack on the aryl ring to form indanones. beilstein-journals.org While this compound lacks the ketone functionality, acid-mediated activation of the alcohol or alkene could potentially lead to cyclization products. Palladium-promoted cyclization of related (Z)-pent-2-en-4-yn-1-yl alkanoates is also a known transformation, leading to furan (B31954) derivatives. researchgate.net Furthermore, radical cyclization of similar bromo esters has been used to construct lactones. researchgate.net

Rearrangement reactions are also a plausible transformation for this molecule. The Claisen rearrangement, a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, is a well-known reaction of allyl aryl ethers. byjus.com While this compound is not an ether, its corresponding allyl ether derivative could undergo a Claisen rearrangement to introduce the pentenyl group onto the aromatic ring at the ortho position. byjus.com Another possibility is the Fries rearrangement, which involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.org The ester derivative of this compound could potentially undergo a photo-Fries rearrangement, which proceeds via a radical mechanism. wikipedia.org Additionally, under conditions that favor carbocation formation, hydride shifts or other fiveable.meuwindsor.ca-rearrangements could occur to form more stable intermediates before subsequent reactions. masterorganicchemistry.comthieme-connect.de

Radical Chemistry and Single-Electron Transfer Pathways.

The structural features of this compound, namely the aryl bromide and the terminal alkene, open up avenues for reactivity via radical intermediates and single-electron transfer (SET) processes.

The aryl bromide can be a precursor to an aryl radical through a single-electron transfer (SET) reduction. beilstein-journals.org This can be achieved electrochemically or by using chemical reductants. beilstein-journals.org The generated aryl radical can then undergo various transformations. For instance, it can add to the pendant alkene intramolecularly in a 5-exo-trig fashion to form a five-membered ring, a common strategy in radical cyclizations. researchgate.net Alternatively, in an intermolecular sense, the aryl radical can add to other alkenes. beilstein-journals.org Iron-mediated SET from benzyl (B1604629) bromides to generate benzylic radicals that add to alkenylarenes has been reported, suggesting that similar iron-mediated processes could be possible for aryl bromides. psu.edu

The alkene moiety itself can participate in radical reactions. For example, radical addition to the double bond can initiate a cascade of reactions. A silver-promoted radical addition to a 1,4-enyne has been shown to lead to an intramolecular cyclization. rsc.org While this compound is a 1,5-diene system relative to the aromatic ring, the principle of radical-initiated cyclization remains relevant.

SET-mediated carbonylation reactions have also been developed, where an alkyl radical, generated from an alkyl halide via SET, undergoes carbonylation. acs.org It is conceivable that under appropriate conditions, the aryl bromide of this compound could be converted to an aryl radical that then participates in carbonylation or other radical-trapping reactions.

Applications of 1 4 Bromophenyl Pent 4 En 1 Ol As a Key Synthetic Intermediate

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The structural framework of 1-(4-Bromophenyl)pent-4-en-1-ol is a key feature in the assembly of complex natural products and bioactive compounds. While direct total synthesis examples starting from this exact molecule are not extensively documented in leading literature, the strategic importance of its core structure is demonstrated through the use of closely related analogues in the synthesis of complex targets like (+)-Chelonin A. researchgate.net

The pent-4-en-1-ol portion of the molecule is a precursor for creating chiral scaffolds, which are fundamental to the three-dimensional structure and biological activity of many natural products. The secondary alcohol can be resolved into its enantiomers or synthesized asymmetrically, establishing a key stereocenter. The terminal alkene provides a handle for various transformations, including cyclization reactions.

For instance, in research focused on the diastereoselective synthesis of substituted morpholines, nitrogen-tethered alkenols with similar structural motifs undergo palladium-catalyzed intramolecular cyclization. researchgate.net This type of reaction, applied to derivatives of the title compound, can generate complex heterocyclic scaffolds. A notable example is the use of a related compound, (Z)-N-(2-(4-bromophenyl)-2-hydroxyethyl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide, in the total synthesis of (+)-Chelonin A, a biologically active molecule. researchgate.net

Furthermore, multicomponent reactions, such as the Petasis sequence, utilize related bromophenyl-containing dienols to construct highly substituted, polycyclic small molecules that are considered bioactive. acs.orgnih.gov For example, the reaction involving (1R,2R)-1-(2-Bromophenyl)-1-(prop-2-yn-1-yl(thiophen-2-ylmethyl)amino)pent-4-en-2-ol demonstrates how the bromophenyl and pentenol moieties can be integrated to form complex and stereochemically diverse scaffolds. acs.orgsemanticscholar.org

The bromophenyl group is a critical feature for synthetic strategies, serving as a handle for cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of diverse substituents or the formation of new carbon-carbon bonds, essential for elaborating the molecular framework.

A common strategy involves the initial synthesis of the bromophenyl pentenol structure, followed by modification. For example, palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes is a method used to construct benzo[a]fluorene derivatives. acs.org This highlights a pathway where the bromoaryl group participates in a cascade cyclization after the initial framework has been established. acs.org The synthesis of chiral indan-1-ol derivatives, which are important structural motifs, has been achieved through asymmetric allylation of benzaldehyde (B42025) derivatives, followed by metal-catalyzed C-C bond formation, showcasing a related strategy. acs.org

Building Block for Pharmaceutical Intermediates and Drug-Like Scaffolds

The title compound is classified as a key building block for creating pharmaceutical intermediates and scaffolds that mimic the structures of drugs. bldpharm.combldpharm.comimpurity.com Its aryl-alkyl framework is a common feature in many pharmacologically active agents.

The distinct aryl and alkyl domains of this compound allow for the systematic design of novel molecular frameworks. The bromophenyl ring can be modified through cross-coupling to explore structure-activity relationships (SAR), a crucial process in drug discovery. The pentenol side chain offers a site for introducing polarity and hydrogen-bonding capabilities, or it can be used as a point of attachment for other fragments.

Research into monoamine uptake inhibitors has utilized related structures, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, to generate potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov The synthesis of these compounds often starts from aryl precursors that are functionalized to build the desired side chain, a strategy for which this compound is well-suited. nih.gov The preparation of 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one derivatives, another class of pharmaceutically relevant scaffolds, often involves intermediates derived from bromophenyl precursors. google.com

Diversity-oriented synthesis (DOS) is an approach used to efficiently create large collections of structurally diverse small molecules for high-throughput screening. cam.ac.ukscispace.com The goal of DOS is to populate chemical space with a wide variety of molecular scaffolds. scispace.com Building blocks like this compound are ideal for DOS strategies due to their multiple, orthogonally reactive functional groups.

The "build/couple/pair" (B/C/P) algorithm is a common DOS strategy where simple building blocks are assembled, coupled together, and then subjected to cyclization or other pairing reactions to generate scaffold diversity. cam.ac.uknih.gov The bromophenyl group allows for coupling via palladium catalysis, while the alkene and alcohol functionalities on the pentenyl chain can be used in a variety of "pairing" or cyclization reactions to generate macrocycles and other complex architectures. cam.ac.uk This approach enables the rapid generation of libraries containing dozens of unique scaffolds from a single set of precursors. cam.ac.uknih.gov

| Reaction Type | Precursor(s) | Resulting Scaffold/Molecule | Research Focus |

| Petasis Sequence | N-propargyl-thiophenemethylamine, 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol, 2-bromophenylboronic acid | Bioactive polycyclic small molecules acs.org | Scaffold-Diverse Synthesis acs.orgnih.gov |

| Palladium-Catalyzed Cyclization | N-tethered alkenols (e.g., (Z)-N-(2-(4-Bromophenyl)-2-hydroxyethyl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide) | Substituted morpholines, (+)-Chelonin A researchgate.net | Total Synthesis researchgate.net |

| Palladium-Catalyzed Annulation | 5-(2-Bromophenyl)pent-3-en-1-ynes | Benzo[a]fluorene derivatives acs.org | Synthesis of Functional Molecules acs.org |

Precursor for Advanced Materials and Functional Molecules

Beyond pharmaceuticals, the structural features of this compound make it a candidate precursor for the synthesis of advanced materials and functional molecules. The bromophenyl group can be used to incorporate the molecule into polymers or onto surfaces via cross-coupling reactions. The terminal alkene is susceptible to polymerization or other olefin metathesis reactions. This dual functionality allows for the creation of functional polymers and materials with specific optical or electronic properties derived from the aromatic core. The development of silane (B1218182) coupling agents from pent-4-en-1-ol derivatives for use in dental and medical compositions illustrates the broader utility of this chemical motif in materials science. google.com

Monomer Applications in Polymer Chemistry

The terminal alkene group in this compound makes it a candidate for use as a monomer in addition polymerization reactions. Through processes like free-radical or transition-metal-catalyzed polymerization, this compound could be used to create polymers with pendant bromophenyl and hydroxyl groups. These functional groups can then be further modified post-polymerization to tailor the material's properties. For example, the bromine atom can serve as a handle for grafting other polymer chains or for introducing other functional groups via substitution reactions. The hydroxyl group can be used to alter the polymer's solubility or to initiate other types of polymerization.

While specific studies on the polymerization of this compound are not extensively documented, the principles of polymer chemistry suggest its potential utility in creating functionalized polymers for specialized applications.

Synthesis of Optoelectronic and Supramolecular Building Blocks

The aromatic and reactive nature of the bromophenyl group is a key feature for the synthesis of materials used in optoelectronics and supramolecular chemistry. The bromine atom can be readily converted to other functional groups through well-established reactions like Suzuki, Heck, or Sonogashira cross-coupling. This allows for the construction of larger, conjugated systems that are essential for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Chemical Probes and Labeling Reagents

Chemical probes and labeling reagents are essential tools for studying biological systems. The structure of this compound contains several features that could be exploited in the design of such molecules. The terminal alkene, for instance, can undergo "click" chemistry reactions, such as the thiol-ene reaction, which are widely used for bioconjugation. This would allow the molecule to be attached to proteins, nucleic acids, or other biomolecules.

The bromophenyl group can also be a useful component of a chemical probe. For example, it could be used as a reactive handle for attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag. Alternatively, the entire molecule could be designed as a reactive probe that targets specific enzymes or receptors. While direct examples of probes derived from this compound are not yet prevalent in the literature, the foundational chemical principles support its potential in this area of research. pitt.edu

Advanced Methodological and Theoretical Investigations on 1 4 Bromophenyl Pent 4 En 1 Ol Chemistry

Mechanistic Elucidation of Reactions Involving 1-(4-Bromophenyl)pent-4-en-1-ol

The study of reaction mechanisms involving this compound provides fundamental insights into its chemical behavior and allows for the optimization of reaction conditions and the development of new synthetic methodologies.

Kinetic and Spectroscopic Studies for Reaction Pathway Determination

Kinetic analyses are crucial in determining the sequence of bond-making and bond-breaking events in a chemical reaction. For reactions involving derivatives of this compound, such as the fragmentation of related radical cations, kinetic studies have been performed using techniques like laser and steady-state photolysis. acs.org These studies can reveal the order of the reaction with respect to each reactant and any catalytic species, providing evidence for proposed intermediates and transition states. For instance, a kinetic analysis of a related ketonization reaction provided a linear-log relationship between the ratio of stereoisomers and the acidity of the medium, indicating the involvement of two acetic acid molecules in the proton transfer to an enolate intermediate. acs.org

Spectroscopic methods are indispensable for identifying and characterizing reactants, intermediates, and products, thereby mapping the reaction pathway. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the structure of products and can also be used to monitor the progress of a reaction over time. scienceopen.com For example, in the study of conformers of related sulfonamides and amides, ¹H NMR spectroscopy revealed the presence of multiple conformers at room temperature, which coalesced at higher temperatures. acs.org High-resolution mass spectrometry (HRMS) is another powerful tool for confirming the elemental composition of products. scienceopen.comrsc.org

Isotopic Labeling and Trapping Experiments for Intermediate Identification

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. Replacing an atom with its heavier isotope can lead to a kinetic isotope effect (KIE), where the reaction rate is altered. A significant KIE suggests that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For example, in the study of the decarboxylation of radical cations related to the subject compound, a deuterium (B1214612) kinetic isotope effect of 2.0 was observed when H₂O was replaced by D₂O, indicating that a proton transfer is involved in the rate-limiting step. acs.org

Trapping experiments are designed to capture and identify transient intermediates that are too short-lived to be observed directly. This is often achieved by introducing a "trapping agent" into the reaction mixture that rapidly reacts with the intermediate to form a stable, characterizable product. For instance, in studies of Wittig rearrangements of related silyl-dihydropyrans, deuterium-trapping experiments confirmed the presence of a dianionic intermediate. acs.org These experiments provide direct evidence for the existence of proposed intermediates and are crucial for validating mechanistic hypotheses.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the chemical properties and reactivity of molecules like this compound at the atomic level. These methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org DFT calculations can be used to determine the optimized geometry, electronic properties, and reactivity of molecules. wikipedia.orgscience.gov For instance, DFT has been employed to study the structure and spectroscopic properties of related compounds, with functionals like B3LYP and M06-2X being used to calculate vibrational frequencies and geometric parameters. science.gov The choice of functional and basis set is critical for obtaining accurate results, and dispersion corrections are often necessary to properly model non-covalent interactions. rsc.orgresearchgate.net

These calculations can predict properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions. science.gov DFT can also be used to model reaction pathways, locate transition states, and calculate activation energies, providing a detailed picture of the reaction mechanism. rsc.org

Conformation Analysis and Stereoelectronic Effects on Reaction Selectivity

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its reactivity and the stereochemical outcome of a reaction. Computational methods are powerful tools for performing conformational analysis, identifying stable conformers, and determining their relative energies. Studies on related cyclic systems, such as phenylcyclohexane (B48628) derivatives, have utilized computational methods to understand the preferred orientations of substituent groups. researchgate.net

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a critical role in determining reaction selectivity. wikipedia.org These effects involve stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the gauche effect, a well-known stereoelectronic phenomenon, influences the conformation of molecules like 1,2-difluoroethane. wikipedia.org In the context of reactions involving this compound, stereoelectronic effects can dictate the facial selectivity of reactions and the stability of different diastereomeric transition states. wikipedia.org For instance, in the intramolecular esterification of a related compound, a stereoelectronic effect between the n-orbital of an etheric oxygen and the antibonding orbital of a P=O bond was invoked to explain the preference for the more stable anti-diastereomer. beilstein-journals.org

Prediction of Catalytic Activity and Ligand Design

Computational chemistry plays a vital role in the design and optimization of catalysts for chemical transformations. By modeling the interaction between a catalyst and a substrate, such as a derivative of this compound, it is possible to predict the catalytic activity and enantioselectivity of a reaction. nih.gov This allows for the rational design of new ligands and catalysts with improved performance. syr.edu

For example, in the context of asymmetric catalysis, computational studies can be used to understand the origin of enantioselectivity by analyzing the transition state structures leading to different stereoisomers. acs.org The design of chiral ligands is a key aspect of asymmetric catalysis, and computational methods can guide the synthesis of ligands that are predicted to provide high levels of stereocontrol. umich.edu DFT and other computational tools can be used to screen potential catalysts and ligands before they are synthesized and tested experimentally, saving significant time and resources.

Development of Novel Catalytic Systems for this compound Transformations

The development of efficient and selective catalytic systems is paramount for the synthetic utility of this compound. Research efforts have explored a range of catalytic strategies to transform its structure, including homogeneous, heterogeneous, organocatalytic, and biocatalytic approaches. These endeavors aim to achieve high levels of control over reactivity and selectivity, particularly enantioselectivity, which is crucial for the synthesis of biologically active molecules.

Homogeneous and heterogeneous catalysis represent two major pillars in the transformation of organic molecules like this compound. Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. kyoto-u.ac.jp In contrast, heterogeneous catalysts, which are in a different phase, offer significant advantages in terms of easy separation and recyclability, aligning with the principles of green chemistry. researchgate.net

In the context of homoallylic alcohols, palladium-catalyzed reactions are a prominent example of homogeneous catalysis. For instance, the palladium-catalyzed annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes has been explored for the synthesis of benzo[a]fluorenes. clearsynth.com While this specific study does not use this compound, the methodology highlights the potential for intramolecular C-H activation and cross-coupling reactions that could be applicable to its derivatives. A well-defined Pd-NHC (N-heterocyclic carbene) complex, (IMes)Pd(acac)Cl, has been shown to be an efficient catalyst for the hydrothiolation of alkynes, a reaction that could be adapted for the functionalization of the terminal alkene in this compound. rsc.org

Heterogeneous catalysis offers a promising avenue for the sustainable transformation of this compound. For example, linear β-amino alcohols have been anchored on functionalized magnetite nanoparticles to create a recyclable catalyst for the enantioselective addition of dialkylzinc to aromatic aldehydes. rsc.org This approach, while demonstrated for the synthesis of related chiral alcohols, could be adapted for transformations involving the carbonyl precursor to this compound or for reactions at the hydroxyl group. The development of porphyrin-based metal-organic frameworks (MOFs) as heterogeneous catalysts for oxidation reactions also presents an interesting prospect for the selective oxidation of the alkene or alcohol moiety in the target molecule. researchgate.net

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis for Organic Transformations

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Generally high | Can be high, but may be limited by mass transfer |

| Catalyst Separation | Often difficult and costly | Generally straightforward (e.g., filtration) |

| Catalyst Recycling | Challenging | Often feasible, promoting sustainability |

| Reaction Conditions | Typically mild | Can require more forcing conditions |

| Industrial Application | Limited by separation issues | Widely used in industrial processes |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis, offering unique selectivity profiles and environmentally benign reaction conditions. au.dkdiva-portal.org

Organocatalysis, the use of small organic molecules as catalysts, has been successfully applied to the synthesis and transformation of chiral molecules. caltech.edu The synthesis of this compound itself has been reported in the context of organocatalytic studies. rsc.org Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been shown to be highly effective in the asymmetric allylation of aldehydes to produce chiral homoallylic alcohols with high enantioselectivity. google.com This methodology is directly applicable to the synthesis of enantiomerically enriched this compound from 4-bromobenzaldehyde (B125591). The use of imidazolidinone catalysts for enantioselective transformations is another key area of organocatalysis that could be applied to reactions involving the aldehyde precursor to our target molecule. caltech.edu

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity. diva-portal.org Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic alcohols, a process that could be employed to obtain enantiopure this compound. unipd.it The mechanism of these enzymes often involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) that facilitates the acylation of the alcohol. unipd.it While specific studies on the biocatalytic transformation of this compound are not widely reported, the broad substrate scope of many enzymes suggests that it would be a viable substrate for enantioselective acylation or hydrolysis. Whole-cell biocatalysis offers the advantage of in situ cofactor regeneration, making it a cost-effective and scalable approach for redox reactions. researchgate.net

Table 2: Examples of Organocatalytic and Biocatalytic Approaches for Homoallylic Alcohol Synthesis and Resolution

| Catalytic Approach | Catalyst Type | Transformation | Key Advantages |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric allylation of aldehydes | High enantioselectivity, metal-free |

| Organocatalysis | Imidazolidinones | Enantioselective reactions of aldehydes | Versatile for various transformations |

| Biocatalysis | Lipase | Kinetic resolution of racemic alcohols | High enantioselectivity, mild conditions |

| Biocatalysis | Whole-cell systems | Redox reactions | In situ cofactor regeneration, cost-effective |

Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges related to scalability, safety, and process control. Continuous flow chemistry, particularly when coupled with microreactor technology, offers elegant solutions to these challenges. beilstein-journals.orgbeilstein-journals.org This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. beilstein-journals.org

The synthesis of this compound and its derivatives can benefit significantly from the application of flow chemistry. For instance, the synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences that can be telescoped into a continuous flow process, minimizing the need for isolation and purification of intermediates. beilstein-journals.org The use of microreactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or gas-liquid phases. beilstein-journals.org While specific literature on the continuous flow synthesis of this compound is sparse, the general principles and demonstrated applications for the synthesis of other complex molecules suggest its high potential. For example, a continuous flow process for the synthesis of an indole (B1671886) derivative involved a precursor, 1-[2-aminophenyl]pent-4-en-1-one, which shares structural similarity with our compound of interest. mdpi.com This highlights the feasibility of employing flow technology for the synthesis and subsequent transformations of this compound.

The integration of packed-bed reactors containing immobilized catalysts (heterogeneous, organo-, or biocatalysts) into a flow system can further enhance the sustainability and efficiency of the process by allowing for continuous operation and easy catalyst recycling.

Table 3: Advantages of Continuous Flow Chemistry for Chemical Synthesis

| Advantage | Description |

| Enhanced Safety | Smaller reaction volumes and improved heat transfer minimize risks associated with exothermic reactions. |

| Improved Process Control | Precise control over reaction parameters (temperature, pressure, time) leads to better reproducibility and selectivity. |

| Scalability | Scaling up is achieved by running the process for a longer duration (scaling out) rather than using larger reactors. |

| Increased Efficiency | Telescoping of reaction steps and reduced workup times lead to higher throughput. |

| Access to Novel Reaction Windows | Ability to operate at high temperatures and pressures allows for new reaction pathways. |

Conclusion and Future Research Directions in 1 4 Bromophenyl Pent 4 En 1 Ol Chemistry

Summary of Key Achievements in Synthesis and Reactivity

The synthesis of 1-(4-bromophenyl)pent-4-en-1-ol has been achieved through established organic chemistry methodologies. A common and effective route involves the reaction of 4-bromobenzaldehyde (B125591) with an appropriate organometallic reagent, such as 4-pentenylmagnesium bromide, in a Grignard-type reaction. Another viable pathway is the reduction of the corresponding ketone, 1-(4-bromophenyl)pent-4-en-1-one, which can be prepared from 4-bromobenzoic acid. rsc.orgrsc.org The synthesis of the closely related analogue, 1-(4-bromophenyl)but-3-en-1-ol, has been well-documented, often utilizing Barbier-type allylation reactions, sometimes under greener, mechanochemical conditions. mdpi.comucl.ac.uk

The reactivity of this compound is dictated by its three key functional groups:

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents (alkyl, aryl, etc.) onto the phenyl ring, making it a valuable intermediate for creating diverse molecular libraries.

Homoallylic Alcohol: The pent-4-en-1-ol moiety is predisposed to intramolecular cyclization reactions. Depending on the reaction conditions and catalysts, this can lead to the formation of various five- or six-membered heterocyclic or carbocyclic systems. For instance, analogous systems have been shown to undergo electrochemical cyclization to form substituted pyrrolidines. bham.ac.uk

Alkene and Alcohol Synergy: The spatial relationship between the hydroxyl group and the terminal double bond enables specific transformations. Palladium-catalyzed reactions, such as annulations similar to those seen with related 5-(2-bromophenyl)pent-3-en-1-ynes, could lead to the synthesis of complex polycyclic structures like benzo[a]fluorenes. acs.org

Identification of Emerging Research Avenues and Unaddressed Challenges

While the fundamental chemistry of this compound is understood, several research avenues remain underexplored. A primary challenge is the development of highly stereoselective syntheses to control the chirality at the secondary alcohol center. Asymmetric synthesis, potentially using chiral catalysts or auxiliaries as demonstrated in the allylation of aldehydes to form similar compounds, would significantly enhance the compound's utility as a building block for chiral molecules. rsc.org

Emerging research could focus on:

Tandem Reactions: Designing one-pot reactions that sequentially or concurrently functionalize multiple sites on the molecule. For example, a reaction cascade involving an initial cross-coupling at the bromide followed by an intramolecular cyclization onto the alkene could rapidly generate molecular complexity.

Photoredox and Electrochemical Methods: Exploring modern synthetic methods to activate the molecule under mild conditions. bham.ac.uknih.gov These techniques could unlock novel reaction pathways, such as radical-based cyclizations or couplings, that are inaccessible through traditional thermal methods.

Derivatization and Scaffolding: Systematically exploring the derivatization of the alcohol and its subsequent reactivity in intramolecular reactions. Conversion of the alcohol to other functional groups (e.g., ethers, esters, amines) would provide a diverse set of substrates for cyclization, leading to a wider range of heterocyclic products.

Potential for Interdisciplinary Applications and Translational Research

The true potential of this compound lies in its role as a precursor to molecules with significant biological or material properties. The structural motifs accessible from this compound are prevalent in many bioactive natural products and pharmaceuticals.

Medicinal Chemistry: The ability to generate diverse libraries of complex molecules, particularly heterocycles and carbocycles, makes this compound a valuable starting point for drug discovery programs. researchgate.netgoogle.com The resulting scaffolds could be screened for activity against a variety of therapeutic targets. For instance, substituted pyrrolidines derived from similar structures are key components of many pharmaceuticals. bham.ac.uk

Materials Science: The aromatic and potentially conjugated systems that can be synthesized from this precursor may have applications in organic electronics. For example, polycyclic aromatic hydrocarbons derived from annulation reactions could be investigated as organic semiconductors or components of organic light-emitting diodes (OLEDs). escholarship.org

Chemical Biology: By incorporating tags or fluorescent markers through cross-coupling reactions, derivatives of this compound could be developed as chemical probes to study biological processes, such as protein-ligand interactions. dtu.dk

Future Prospects for Novel Methodologies and Sustainable Syntheses

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. Research into the chemistry of this compound should align with these principles.

Future prospects include:

Mechanochemistry: Expanding the use of ball-milling and other mechanochemical techniques for the synthesis and transformation of this compound. ucl.ac.uk These solvent-free or low-solvent methods reduce waste and can sometimes offer different reactivity compared to solution-phase chemistry.

Biocatalysis: Employing enzymes to achieve highly selective transformations, particularly for the stereoselective reduction of the precursor ketone to the chiral alcohol or for the selective oxidation of the alcohol.

Flow Chemistry: Developing continuous flow processes for the synthesis and subsequent reactions of this compound. Flow chemistry offers benefits in terms of safety, scalability, and reaction control, especially for highly exothermic or rapid reactions.

常见问题

Q. What synthetic routes are most effective for producing 1-(4-Bromophenyl)pent-4-en-1-ol, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via Grignard addition or reduction of a ketone precursor. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) followed by selective reduction of the ketone group (e.g., using NaBH₄ or LiAlH₄) could yield the alcohol . Key factors influencing yield include temperature control (0–5°C for acylation), solvent polarity (anhydrous dichloromethane or ether), and stoichiometric ratios. Regioselectivity in the alkene formation (pent-4-en-1-ol) may require transition-metal catalysts like Pd or Ru to direct double-bond placement .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for bromophenyl), alcohol proton (δ 1.5–2.5 ppm, broad), and alkene protons (δ 5.0–5.8 ppm, coupling constants ~10–16 Hz for trans/cis isomers) .

- IR Spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹), C-Br (500–600 cm⁻¹), and alkene C=C (1650–1680 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.0 for C₁₁H₁₂BrO⁺) .

Q. What are the common derivatization reactions of this compound?

The hydroxyl group can undergo esterification (e.g., acetic anhydride/pyridine), oxidation to ketones (Jones reagent), or nucleophilic substitution (e.g., tosylation followed by SN2 reactions). The alkene may participate in hydrogenation (H₂/Pd-C) or epoxidation (mCPBA) . The bromophenyl group enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in the proposed structure of this compound?

Single-crystal X-ray diffraction using SHELX software can determine bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxyl group may form O–H⋯O or O–H⋯Br interactions, influencing crystal packing . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen-bond graph-set analysis (e.g., Etter’s rules) can classify motifs like chains or rings .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., alkene π-system) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational stability .

- TD-DFT : Predict UV-Vis absorption spectra (λmax ~270 nm for bromophenyl transitions) .

Q. How can researchers design assays to evaluate biological activity against enzyme targets?

- Enzyme Inhibition Assays : Test IC₅₀ values using fluorogenic substrates (e.g., cytochrome P450 isoforms). Competitive binding studies (SPR or ITC) quantify affinity .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track permeability in Caco-2 monolayers .

- Docking Simulations (AutoDock Vina) : Model interactions with receptors (e.g., GPCRs) using the bromophenyl group as a hydrophobic anchor .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The bromophenyl group’s electron-withdrawing nature activates the aryl bromide for Pd-catalyzed couplings (e.g., Suzuki with boronic acids). Steric hindrance at the ortho position (due to the pentenol chain) may slow transmetalation, requiring bulky ligands (e.g., SPhos) to enhance efficiency . Kinetic studies (GC-MS monitoring) can compare reaction rates with analogous substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。